molecular formula C10H9FN2O B2945463 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1314962-03-2

3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2945463
CAS No.: 1314962-03-2
M. Wt: 192.193
InChI Key: VSHYJUQMZDFLEE-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a chemical compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 2-fluorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazolone compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using high-pressure reactors and continuous flow systems. These methods ensure consistent product quality and higher yields. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted pyrazolones and reduced pyrazolone derivatives, which can have different biological activities and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 3-(2-bromophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one
  • 3-(2-methylphenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-1-methyl-4,5-dihydro-1H-pyrazol-5-one imparts unique chemical properties, such as increased lipophilicity and enhanced metabolic stability. These properties can lead to improved pharmacokinetic profiles and greater biological activity compared to its analogs .

Properties

IUPAC Name

5-(2-fluorophenyl)-2-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-13-10(14)6-9(12-13)7-4-2-3-5-8(7)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHYJUQMZDFLEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60702876
Record name 5-(2-Fluorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179117-86-3
Record name 5-(2-Fluorophenyl)-2-methyl-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60702876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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